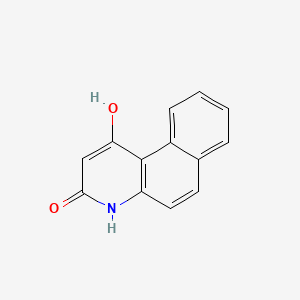
Benzo(f)quinoline-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(f)quinoline-1,3-diol is a heterocyclic aromatic compound with the molecular formula C13H9NO2 It is a derivative of quinoline, featuring a fused benzene and pyridine ring system with hydroxyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-1,3-diol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and glycerol under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For example, the use of transition metal catalysts such as palladium or copper can facilitate the coupling reactions necessary for the formation of the quinoline core. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(f)quinoline-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline-1,3-dione, tetrahydroquinoline derivatives, and various substituted quinolines with functional groups like halogens, nitro groups, and alkyl chains.
Aplicaciones Científicas De Investigación
Benzo(f)quinoline-1,3-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Benzo(f)quinoline-1,3-diol and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. For instance, certain derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the compound’s ability to intercalate into DNA can disrupt replication and transcription processes, leading to cytotoxic effects in cancer cells.
Comparación Con Compuestos Similares
Benzo(f)quinoline-1,3-diol can be compared with other quinoline derivatives such as:
Quinoline: Lacks the hydroxyl groups present in this compound, resulting in different chemical reactivity and biological activity.
Isoquinoline: Features a different ring fusion pattern, leading to distinct electronic properties and applications.
Quinolin-8-ol: Contains a hydroxyl group at the 8-position, which significantly alters its coordination chemistry and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential for diverse applications in various fields.
Propiedades
Número CAS |
2304-64-5 |
|---|---|
Fórmula molecular |
C13H9NO2 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
1-hydroxy-4H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C13H9NO2/c15-11-7-12(16)14-10-6-5-8-3-1-2-4-9(8)13(10)11/h1-7H,(H2,14,15,16) |
Clave InChI |
MIYNYVVTPYZTTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


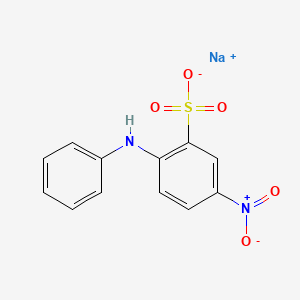

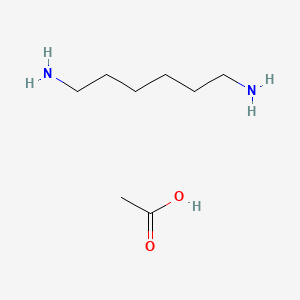
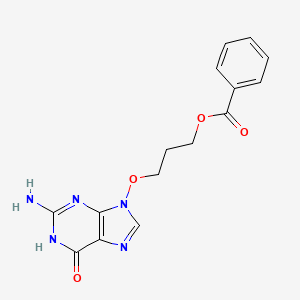
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)
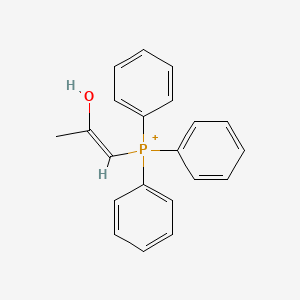
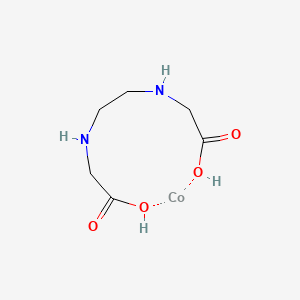
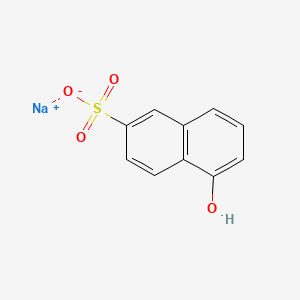
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
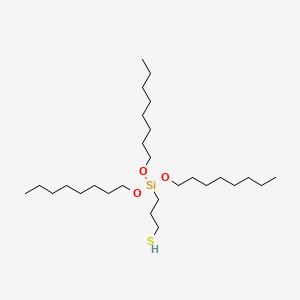
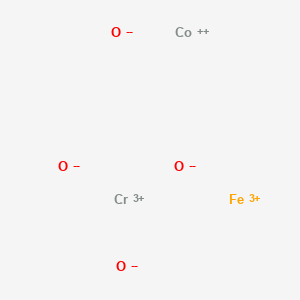
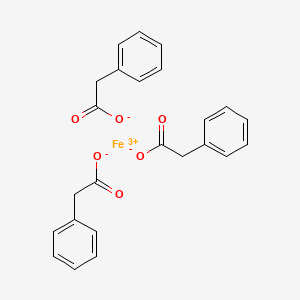

![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
